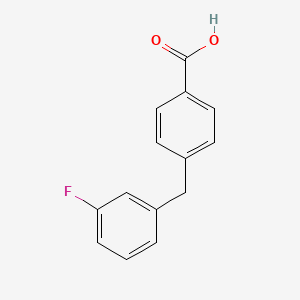

4-(3-Fluoro-benzyl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(16)17/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHWVLADKRXQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is limited, this document consolidates available information and provides expert-driven, field-proven insights into its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and data from closely related analogues, this guide serves as a foundational resource for researchers engaging with this compound. We detail a robust, two-step synthetic pathway, outline expected analytical and spectroscopic characteristics, and discuss its potential utility in drug discovery based on the well-documented roles of its structural motifs. Every protocol and claim is grounded in authoritative chemical principles to ensure scientific integrity.

Core Compound Identification and Properties

4-(3-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative, characterized by a benzoic acid moiety linked to a 3-fluorobenzyl group via a methylene bridge. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Name | 4-(3-Fluoro-benzyl)-benzoic acid | N/A |

| CAS Number | 1258540-14-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.24 g/mol | N/A |

| SMILES | O=C(O)c1ccc(Cc2cccc(F)c2)cc1 | N/A |

Chemical Structure

The structure combines a rigid benzoic acid platform with a more flexible fluorobenzyl group, offering a scaffold for diverse chemical modifications.

Synthesis and Purification

The synthesis of 4-(3-Fluoro-benzyl)-benzoic acid is most effectively achieved via a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification (ester hydrolysis). This approach is highly modular, allowing for the synthesis of various analogues, and is based on well-established, high-yielding transformations in modern organic synthesis.

Synthetic Workflow Overview

The overall process couples a boronic acid ester with a benzyl halide to form the diarylmethane backbone, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the C(sp²)-C(sp³) bond between the benzoic acid ring and the benzyl group. Its reliability, functional group tolerance, and typically high yields make it superior to classical Friedel-Crafts alkylation, which would be prone to side reactions and poor regioselectivity. We use the methyl ester of the boronic acid to protect the carboxylic acid, which would otherwise interfere with the reaction.

Protocol: This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

-

Reaction Setup: To an oven-dried Schlenk flask, add (4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. The presence of oxygen can deactivate the palladium catalyst.

-

Reagent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. To this suspension, add 3-fluorobenzyl bromide (1.2 eq.) and a base, typically potassium carbonate (K₂CO₃, 3.0 eq.).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl 4-(3-fluorobenzyl)benzoate.

Step 2: Saponification (Ester Hydrolysis)

Causality: Saponification is a robust and high-yielding method to convert the methyl ester intermediate into the desired carboxylic acid. The use of a strong base like sodium hydroxide ensures complete and rapid hydrolysis.

Protocol: This protocol is a standard procedure for ester hydrolysis.

-

Reaction Setup: Dissolve the purified methyl 4-(3-fluorobenzyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 ratio).

-

Base Addition: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours. Monitor the reaction completion by TLC, observing the disappearance of the starting ester spot.

-

Workup and Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

-

Isolation: The desired product, 4-(3-Fluoro-benzyl)-benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Characterization

While specific, published spectra for 4-(3-Fluoro-benzyl)-benzoic acid (CAS 1258540-14-5) are not available in major databases, its structure can be confidently confirmed using standard spectroscopic techniques. The following sections describe the expected spectral characteristics based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 12.0 and 13.0 ppm.

-

Benzoic Acid Aromatic Protons: Two doublets in the aromatic region (7.2-8.1 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. The doublet ortho to the carboxylic acid will be further downfield.

-

Methylene Protons (-CH₂-): A sharp singlet around 4.0 ppm, integrating to 2H.

-

Fluorobenzyl Aromatic Protons: A complex multiplet pattern between 6.9 and 7.4 ppm, integrating to 4H. The fluorine coupling will influence the splitting patterns of the adjacent protons.

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.

-

Carbonyl Carbon (-COOH): A signal in the range of 167-173 ppm.

-

Aromatic Carbons: Multiple signals in the 114-145 ppm range. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).

-

Methylene Carbon (-CH₂-): A signal around 41 ppm.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 230 would be expected. Key fragmentation patterns would likely include:

-

Loss of -OH (m/z = 213): From the carboxylic acid.

-

Loss of -COOH (m/z = 185): A common fragmentation for benzoic acids.

-

Tropylium Ion (m/z = 109): Formation of the fluorotropylium cation from cleavage of the bond between the methylene bridge and the benzoic acid ring.

-

Benzoyl Cation (m/z = 121): From cleavage of the methylene-benzyl bond.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic rings.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-F Stretch: A strong absorption in the region of 1100-1250 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Analytical Methods

For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Table 2: Representative HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, ensuring a sharp peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 30% B to 95% B over 15 minutes | A gradient elution is suitable to ensure elution of the compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The aromatic rings provide strong chromophores for UV detection. |

| Injection Volume | 10 µL | Standard injection volume. |

This self-validating system should include running a blank, a standard at a known concentration to determine retention time, and the sample. Peak purity can be assessed using a Diode Array Detector (DAD).

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 4-(3-Fluoro-benzyl)-benzoic acid are not yet widely documented, its structure is emblematic of a building block with high potential in drug discovery. The fluorinated benzoic acid motif is present in numerous approved drugs and clinical candidates.

Potential Therapeutic Areas:

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding feature, forming hydrogen bonds or salt bridges with active site residues of enzymes. The fluorobenzyl group can then be directed into hydrophobic pockets to enhance potency and selectivity.

-

Receptor Modulation: As a scaffold, it can be elaborated to present pharmacophoric features for interaction with G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Antibacterial Agents: Fluorinated aromatic compounds have shown promise as antibacterial agents, and this scaffold could be explored for the development of new antibiotics.[5]

The fluorine atom can block metabolic oxidation at the meta-position of the benzyl ring, potentially improving the pharmacokinetic profile of a drug candidate derived from this scaffold. Researchers can use this molecule as a starting point for library synthesis by modifying the carboxylic acid (e.g., forming amides or esters) or by further substitution on the aromatic rings.

Conclusion

4-(3-Fluoro-benzyl)-benzoic acid (CAS 1258540-14-5) is a valuable chemical entity for synthetic and medicinal chemists. This guide provides a robust framework for its synthesis via Suzuki-Miyaura coupling and subsequent hydrolysis. Although direct experimental data for this specific molecule is sparse, this paper has detailed the expected analytical and spectroscopic signatures based on established chemical principles, providing a reliable reference for its characterization. Its structural features—a carboxylic acid for polar interactions and a metabolically stabilized fluorophenyl ring for hydrophobic interactions—make it a promising scaffold for the development of novel therapeutics. This guide serves as a self-validating starting point for any research program intending to utilize this compound.

References

- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling.

- ChemicalBook. (2022). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.

- ChemicalBook. (2022). 4-(3-Fluoro-Benzyl)-Benzoic Acid | 1258540-14-5.

- Allison, D., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl) benzoic acid as potent Acinetobacter baumannii agents. Bioorganic & medicinal chemistry letters, 27(3), 387-392.

- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- Wiley-VCH. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 717-721.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Arctom Scientific. (n.d.). CAS NO. 1258540-14-5 | 4-(3-Fluorobenzyl)benzoic acid.

- ChemicalBook. (n.d.). 4-(3-Fluoro-Benzyl)-Benzoic Acid | 1258540-14-5.

- Sigma-Aldrich. (n.d.). Fluorobenzyl benzoic acid.

- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(3-Fluoro-benzyl)-benzoic acid - CAS:1258540-14-5.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).

- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(3-Fluoro-benzyl)-benzoic acid - CAS:1258540-14-5.

Sources

A Technical Guide to the Physicochemical Properties of 4-(3-fluoro-benzyl)-benzoic acid: A Keystone for Drug Discovery

Introduction: The Role of Physicochemical Properties in Modern Drug Development

In the landscape of contemporary drug discovery, the adage "structure dictates function" is profoundly true. However, for a molecule to be a viable therapeutic agent, its journey is governed by a complex interplay of its structural and physicochemical properties. These properties are the gatekeepers of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[1][2][3][4][5] This guide provides an in-depth analysis of the key physicochemical characteristics of 4-(3-fluoro-benzyl)-benzoic acid, a compound of interest for researchers and drug development professionals. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for making informed decisions throughout the drug development pipeline.

Compound Profile: 4-(3-fluoro-benzyl)-benzoic acid

| Identifier | Value |

| IUPAC Name | 4-(3-Fluorobenzyl)benzoic acid |

| CAS Number | 1258540-14-5 |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O |

Core Physicochemical Properties: Predicted and Analyzed

Due to the limited availability of experimental data for 4-(3-fluoro-benzyl)-benzoic acid, the following physicochemical parameters have been generated using validated computational models. These predictions serve as a valuable starting point for experimental design and compound evaluation.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 185-195 °C | Influences solubility, dissolution rate, and formulation strategies. A higher melting point generally correlates with lower solubility. |

| Boiling Point | 415-425 °C | Indicates the volatility of a compound, which is important for handling, storage, and certain formulation processes. |

| pKa (acidic) | 4.2 ± 0.1 | The acid dissociation constant (pKa) determines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. |

| LogP | 3.5 - 4.0 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. It is a critical parameter in Lipinski's Rule of Five and influences absorption, distribution, and metabolism. |

| Aqueous Solubility | Low | Solubility in aqueous media is crucial for oral bioavailability and formulation of parenteral dosage forms. Low solubility can be a significant hurdle in drug development. |

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[6][7][8][9][10]

| Lipinski's Rule | 4-(3-fluoro-benzyl)-benzoic acid | Compliance |

| Molecular Weight < 500 Da | 230.23 Da | Yes |

| LogP < 5 | ~3.5 | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 (from the carboxylic acid) | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 (from the carboxylic acid oxygens) | Yes |

Based on this analysis, 4-(3-fluoro-benzyl)-benzoic acid adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To validate the predicted values and gain a comprehensive understanding of 4-(3-fluoro-benzyl)-benzoic acid, the following experimental protocols are recommended.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Protocol:

-

Add an excess amount of 4-(3-fluoro-benzyl)-benzoic acid to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used for this purpose.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Determination of pKa

The pKa of an acidic or basic compound can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry.[12][13]

Protocol (Potentiometric Titration):

-

Dissolve a precisely weighed amount of 4-(3-fluoro-benzyl)-benzoic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Record the pH values as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP

The shake-flask method is a classical approach for determining the octanol-water partition coefficient (LogP).[14]

Protocol:

-

Prepare a solution of 4-(3-fluoro-benzyl)-benzoic acid in either n-octanol or water. It is crucial to pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

-

Add equal volumes of the n-octanol and water phases to a separatory funnel or a vial.

-

Add a known amount of the compound to the biphasic system.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can aid in this process.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion: Integrating Physicochemical Data into Drug Discovery

The physicochemical properties of 4-(3-fluoro-benzyl)-benzoic acid, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its evaluation as a potential drug candidate. The favorable Lipinski profile suggests a promising starting point. However, the predicted low aqueous solubility highlights a potential challenge that may require formulation strategies to overcome. By systematically measuring and understanding these properties, researchers can de-risk their drug discovery programs, optimize lead compounds, and ultimately increase the probability of developing safe and effective medicines.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lipinski's rule of five - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lipinski's Rule of 5 - GARDP Revive. (n.d.). Retrieved January 20, 2026, from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Retrieved January 20, 2026, from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]

-

How To Find Pka. (n.d.). Retrieved January 20, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 20, 2026, from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved January 20, 2026, from [Link]

Sources

- 1. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sourceforge.net [sourceforge.net]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 13. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-Fluoro-benzyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(3-Fluoro-benzyl)-benzoic acid is a synthetic organic compound with a structure amenable to interaction with biological targets. However, its specific mechanism of action is not yet established in publicly available literature. This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate and elucidate its biological function. We will outline a logical progression of experiments, from initial in silico analysis and hypothesis generation to detailed in vitro and cell-based validation assays. This document serves not as a statement of known function, but as an expert-guided roadmap for discovery, complete with detailed protocols, data interpretation strategies, and workflow visualizations to empower researchers in their investigation.

Part 1: Compound Profile and In Silico Analysis

Before embarking on wet-lab experiments, a thorough characterization of the molecule's physicochemical properties is essential. These properties govern its potential as a therapeutic agent and can offer initial clues to its biological behavior.

Physicochemical Properties of 4-(3-Fluoro-benzyl)-benzoic acid

| Property | Value | Source/Method |

| Molecular Formula | C14H11FO2 | Angene Chemical[1] |

| Molecular Weight | 230.23 g/mol | Angene Chemical[1] |

| XLogP3 | 3.5 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Predicted) |

This table summarizes the basic physicochemical properties of the target compound.

The compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like qualities and is likely to be orally bioavailable. The structure, featuring an aromatic carboxylic acid (benzoic acid) linked to a substituted benzyl group, is a common scaffold in medicinal chemistry. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]

Part 2: Hypothesis-Driven Target Identification

The structure of 4-(3-Fluoro-benzyl)-benzoic acid provides a strong basis for forming an initial, testable hypothesis. The presence of the benzoic acid moiety is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids (e.g., aspirin, naproxen, flurbiprofen).[5][6][7] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5][8]

Primary Hypothesis: 4-(3-Fluoro-benzyl)-benzoic acid acts as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and/or COX-2.

This hypothesis is grounded in the following rationale:

-

Structural Analogy: The carboxylic acid group can form critical ionic and hydrogen-bonding interactions with key residues in the COX active site, such as Arginine-120 and Tyrosine-355.[5][7]

-

Known Pharmacophore: The general benzoic acid scaffold is a well-established pharmacophore for COX inhibition.[6]

-

Potential for Selectivity: The substituted benzyl group can explore hydrophobic pockets within the enzyme's active site, potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.[9]

The following diagram illustrates the overall workflow for investigating this primary hypothesis.

Part 3: Experimental Protocols for Hypothesis Validation

Here we provide detailed, step-by-step methodologies for testing the primary hypothesis.

Tier 1: In Vitro Biochemical Cyclooxygenase (COX) Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A colorimetric assay is often preferred for initial screening due to its simplicity and throughput.[9][10]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 4-(3-Fluoro-benzyl)-benzoic acid against ovine COX-1 and human recombinant COX-2.

Experimental Protocol: (Adapted from commercially available colorimetric COX inhibitor screening kits)[9][10]

-

Reagent Preparation:

-

Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

-

Dilute Heme to the working concentration in Assay Buffer.

-

Prepare serial dilutions of 4-(3-Fluoro-benzyl)-benzoic acid (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. Prepare a solvent-only control.

-

Dilute COX-1 (ovine) and COX-2 (human) enzymes to their working concentrations in ice-cold Assay Buffer.

-

-

Assay Plate Setup (96-well plate):

-

Background Wells (x3): 160 µL Assay Buffer, 10 µL Heme.

-

100% Initial Activity Wells (x3): 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), 10 µL solvent control.

-

Inhibitor Wells (in triplicate for each concentration): 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), 10 µL of test compound dilution.

-

-

Incubation:

-

Reaction Initiation:

-

Add 20 µL of Arachidonic Acid substrate solution to all wells to initiate the reaction.

-

Incubate for exactly 2 minutes at 37°C.

-

-

Detection:

-

The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[9]

-

Read the absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant cellular context. It measures the compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in inflammatory-stimulated macrophage cells.[13][14]

Objective: To determine if 4-(3-Fluoro-benzyl)-benzoic acid can suppress lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 murine macrophages.

Experimental Protocol: (Adapted from established cell-based inflammation assay protocols)[13][15]

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells for 2 hours with various non-toxic concentrations of 4-(3-Fluoro-benzyl)-benzoic acid. Include a vehicle control (DMSO).

-

-

Inflammatory Stimulation:

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression and PGE2 production.[13] Include an unstimulated control group.

-

-

Supernatant Collection:

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

PGE2 Quantification:

-

Measure the concentration of PGE2 in the supernatants using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of PGE2 in the compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.

-

Significant reduction in PGE2 levels indicates successful inhibition of the COX pathway in a cellular environment.[14]

-

The following diagram illustrates the cell-based experimental workflow.

Part 4: Alternative Approaches for Target Deconvolution

If the primary hypothesis is disproven (i.e., the compound does not inhibit COX enzymes), an unbiased approach is necessary to identify its molecular target(s). Affinity Chromatography coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.[16][17]

Strategy: Affinity Purification-Mass Spectrometry (AP-MS)

This method involves immobilizing the small molecule (the "bait") onto a solid support and using it to "fish" for its binding partners (the "prey") from a complex protein mixture, such as a cell lysate.[17][18]

General Workflow:

-

Probe Synthesis: Synthesize a derivative of 4-(3-Fluoro-benzyl)-benzoic acid that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. A photo-reactive crosslinking group can also be included to covalently capture interacting proteins upon UV irradiation.[16]

-

Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.

-

Affinity Pulldown: The beads are incubated with a cell or tissue lysate. Proteins that bind to the compound will be captured.

-

Washing: Non-specifically bound proteins are washed away with a series of stringent buffers.

-

Elution: Specifically bound proteins are eluted from the beads.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and unique bands are excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Hit Validation: Potential targets identified by MS must be validated using orthogonal methods, such as direct binding assays (e.g., Thermal Shift Assay, Surface Plasmon Resonance) or functional assays.[16]

This unbiased approach provides a robust method for discovering novel mechanisms of action when hypothesis-driven strategies are not fruitful.

Conclusion

Elucidating the mechanism of action for a novel compound like 4-(3-Fluoro-benzyl)-benzoic acid is a cornerstone of the drug discovery process. This guide presents a systematic and scientifically rigorous pathway for investigation. By starting with a strong, structure-based hypothesis targeting COX enzymes and providing detailed protocols for validation, researchers can efficiently test a highly plausible mechanism. Furthermore, the inclusion of an unbiased affinity-based proteomics strategy ensures that even if the initial hypothesis is incorrect, a clear path to target discovery remains. This dual approach maximizes the potential for success and provides the comprehensive framework needed to fully characterize the biological activity of this and other novel chemical entities.

References

- Vertex AI Search. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC - PubMed Central.

- Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.

- BenchChem. (n.d.). Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- BenchChem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.

- MDPI. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

- ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1426-1440.

- ResearchGate. (n.d.). Cyclooxygenase Inhibitors and Benzoic Acids.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1426-1440.

- PMC - PubMed Central. (n.d.). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).

- PMC - NIH. (2019). Small molecule target identification using photo-affinity chromatography.

- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.

- LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

- BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.

- PMC - PubMed Central. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.

- Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid.

- PMC - PubMed Central. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b.

- PMC - NIH. (n.d.). Macrophage Inflammatory Assay.

- NIH. (n.d.). PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- PMC - NIH. (n.d.). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen.

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.

- PMC - NIH. (n.d.). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit.

- PubChem. (n.d.). 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973.

- Angene Chemical. (n.d.). 4-(3-Fluoro-Benzyl)-Benzoic Acid|1258540-14-5.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. preprints.org [preprints.org]

- 4. ijcrt.org [ijcrt.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 18. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(3-fluoro-benzyl)-benzoic Acid Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and synthesis of 4-(3-fluoro-benzyl)-benzoic acid derivatives, a class of compounds with significant potential in drug development. We will explore the rationale behind their design, delve into detailed synthetic methodologies with a focus on palladium-catalyzed cross-coupling reactions, and discuss their potential therapeutic applications based on the biological activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Rationale for Fluorination in Drug Design

The benzoic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic versatility and ability to engage in key biological interactions make it an attractive starting point for drug discovery. The introduction of a fluorinated benzyl group at the 4-position creates a diarylmethane-like structure with unique properties.

The 3-fluoro substitution on the benzyl ring is not arbitrary. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties.[1] Specifically, the C-F bond is highly polarized and exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's half-life. Furthermore, fluorine can alter the acidity of nearby protons and engage in favorable electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity.[1] The 4-(benzyl)-benzoic acid framework itself has been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties.[2][3]

This guide will focus on a robust and widely applicable synthetic strategy for preparing 4-(3-fluoro-benzyl)-benzoic acid: the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-(3-fluoro-benzyl)-benzoic acid, points towards a disconnection at the C-C bond between the benzoic acid ring and the benzyl methylene group. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its high functional group tolerance and generally mild reaction conditions.[4]

Our forward synthesis will therefore involve the coupling of a 4-halobenzoic acid derivative with a 3-fluorobenzylboronic acid derivative. To avoid potential side reactions with the acidic proton of the carboxylic acid under the basic conditions of the Suzuki coupling, the carboxyl group will be protected as an ester (e.g., a methyl or ethyl ester). The final step will be the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Retrosynthetic analysis of 4-(3-fluoro-benzyl)-benzoic acid.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the target compound and its precursors. These protocols are based on established methodologies for similar transformations.

Synthesis of Precursors

3.1.1. Methyl 4-bromobenzoate (Carboxylic Acid Protection)

The carboxylic acid of 4-bromobenzoic acid is protected as a methyl ester to prevent interference with the subsequent Suzuki-Miyaura coupling reaction.

-

Objective: To synthesize methyl 4-bromobenzoate from 4-bromobenzoic acid.

-

Materials:

-

4-bromobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate.

-

3.1.2. (3-fluorobenzyl)boronic acid pinacol ester (Borylation)

The benzylboronic acid pinacol ester can be prepared from the corresponding benzyl bromide.

-

Objective: To synthesize (3-fluorobenzyl)boronic acid pinacol ester from 3-fluorobenzyl bromide.

-

Materials:

-

3-fluorobenzyl bromide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Schlenk flask, condenser, nitrogen/argon source.

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3-fluorobenzyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., 3 mol%).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

-

Suzuki-Miyaura Cross-Coupling Reaction

This is the key C-C bond-forming step.

-

Objective: To synthesize methyl 4-(3-fluoro-benzyl)-benzoate.

-

Materials:

-

Methyl 4-bromobenzoate (from 3.1.1)

-

(3-fluorobenzyl)boronic acid pinacol ester (from 3.1.2)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask, condenser, inert atmosphere setup.

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add methyl 4-bromobenzoate (1.0 eq), (3-fluorobenzyl)boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).[1]

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor its progress by TLC.[5]

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 4-(3-fluoro-benzyl)-benzoate.

-

Caption: Synthetic workflow for 4-(3-fluoro-benzyl)-benzoic acid.

Ester Hydrolysis (Deprotection)

The final step is the removal of the methyl ester protecting group to yield the target carboxylic acid.

-

Objective: To synthesize 4-(3-fluoro-benzyl)-benzoic acid.

-

Materials:

-

Methyl 4-(3-fluoro-benzyl)-benzoate (from 3.2)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent system (e.g., Tetrahydrofuran (THF)/Water)

-

Hydrochloric acid (HCl, e.g., 1M)

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.[6][7]

-

Add an excess of LiOH or NaOH (e.g., 2-3 eq) and stir the mixture at room temperature.[6]

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl until a precipitate forms (typically pH 2-3).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(3-fluoro-benzyl)-benzoic acid.

-

Data Presentation: Suzuki-Miyaura Reaction Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes typical conditions that can be used as a starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 |

| 2 | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 |

| 3 | Pd(OAc)₂ (5%) | JohnPhos (10%) | K₂CO₃ | DMF | 140 (Microwave)[1] |

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 4-(3-fluoro-benzyl)-benzoic acid is not extensively documented, the activities of structurally related compounds provide valuable insights into its potential applications.

-

Antimicrobial Activity: Benzoic acid derivatives, including those with benzyl substituents, have shown promising antimicrobial activity against various bacterial strains.[3] The presence of the fluorobenzyl group may enhance this activity.

-

Enzyme Inhibition: The 4-benzoylbenzoic acid scaffold has been identified in inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions.[2] The 4-benzylbenzoic acid core could potentially target other enzymes.

-

Modulation of Cellular Pathways: Benzoic acid derivatives have been shown to modulate cellular protein degradation systems, suggesting potential applications in age-related diseases.[8] Compounds containing the 3-fluorobenzyl moiety have been explored for their effects on various receptors and enzymes in the central nervous system.[9]

Conclusion and Future Perspectives

This technical guide has outlined a rational and detailed synthetic route for the preparation of 4-(3-fluoro-benzyl)-benzoic acid, a molecule of interest for medicinal chemistry and drug discovery. The strategic use of a protecting group in conjunction with the robust Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for its synthesis. The potential for this class of compounds to exhibit a range of biological activities, from antimicrobial to enzyme inhibition, warrants further investigation. Future work should focus on the synthesis of a library of derivatives with varying substitution patterns on both aromatic rings to establish a comprehensive structure-activity relationship (SAR) and to identify lead compounds for further development.

References

- Benchchem. (n.d.).

- Arch Pharm (Weinheim). (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Arch Pharm (Weinheim), 335(2-3), 83-8.

- ECHEMI. (n.d.). 4334-88-7, 4-(Ethoxycarbonyl)phenylboronic acid Formula.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). NIH.

- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2020). PMC - PubMed Central.

- ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),...

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?

- Master Organic Chemistry. (2022).

- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides)

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.

- Alfa Chemistry. (n.d.). CAS 768-35-4 3-Fluorobenzylboronic acid.

-

. (n.d.).

- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor

- Chemguide. (n.d.). hydrolysis of esters.

- Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. (1939). Journal of the American Chemical Society.

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

- ResearchGate. (n.d.). | Pharmacological profiles, medicinal chemistry principles and... | Download Table.

- Organic Chemistry Portal. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026).

- Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Prim

- Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid = 95.0 768-35-4.

- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu

- Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. (2021). PubMed Central.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(3-fluoro-benzyl)-benzoic acid: A Technical Guide

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and drug development professionals, the ability to interpret a molecule's spectroscopic signature is not merely a technical skill but a fundamental necessity for advancing innovation. This guide provides an in-depth analysis of the expected spectroscopic data for 4-(3-fluoro-benzyl)-benzoic acid, a molecule of interest due to its potential applications stemming from its substituted benzoic acid and fluorinated benzyl moieties.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to offer a framework for understanding why the spectra appear as they do. We will delve into the causality behind experimental choices and the logic that underpins spectral interpretation. By grounding our predictions in the well-established principles of spectroscopy and drawing parallels with structurally analogous compounds, this guide aims to be a self-validating resource for scientists at the bench.

Molecular Structure and its Spectroscopic Implications

4-(3-fluoro-benzyl)-benzoic acid presents a fascinating case for spectroscopic analysis. The molecule integrates three key structural features that will dominate its NMR, IR, and MS spectra: a para-substituted benzoic acid, a benzyl group, and a meta-substituted fluorobenzene ring. Our interpretation will focus on how these components interact and give rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₄H₁₁FO₂[1] Molecular Weight: 230.23 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3-fluoro-benzyl)-benzoic acid, both ¹H and ¹³C NMR will provide critical connectivity information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic, benzylic, and carboxylic acid protons. The solvent of choice for this analysis would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), the latter being particularly useful for observing the exchangeable carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(3-fluoro-benzyl)-benzoic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet that is exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent. |

| Aromatic (Benzoic Acid Ring) | 7.9 - 8.1 (d, 2H), 7.3 - 7.5 (d, 2H) | Doublet | The para-substitution pattern of the benzoic acid ring will result in two distinct doublet signals, each integrating to two protons. The protons ortho to the electron-withdrawing carboxylic acid group will be downfield, while those ortho to the benzyl group will be upfield. |

| Aromatic (Fluorobenzyl Ring) | 6.9 - 7.4 (m, 4H) | Multiplet | The protons on the 3-fluorobenzyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We expect a multiplet in the aromatic region. |

| Benzylic (-CH₂-) | ~4.0 | Singlet | The two benzylic protons are chemically equivalent and are adjacent to an aromatic ring, resulting in a downfield shift. They are expected to appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to molecular symmetry, some carbon signals may overlap, but we can predict the approximate chemical shifts based on substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-fluoro-benzyl)-benzoic acid.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. For benzoic acid, this peak is observed around 172 ppm.[2] |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant and will be significantly downfield. |

| Aromatic (Substituted) | 125 - 150 | The quaternary carbons of the aromatic rings will have distinct chemical shifts influenced by their substituents. The carbon attached to the carboxylic acid group will be downfield, as will the carbon attached to the benzyl group. |

| Aromatic (Unsubstituted) | 110 - 135 | The remaining aromatic carbons will appear in this region, with those on the fluorobenzyl ring showing coupling to fluorine. |

| Benzylic (-CH₂-) | 40 - 45 | The benzylic carbon is shifted downfield due to its attachment to two aromatic rings. For phenylacetic acid, a similar carbon appears around 41 ppm.[2] |

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve 5-10 mg of 4-(3-fluoro-benzyl)-benzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(3-fluoro-benzyl)-benzoic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 3: Predicted Key IR Absorption Bands for 4-(3-fluoro-benzyl)-benzoic acid.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity and Appearance | Rationale and Comparative Insights |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[3][4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | These absorptions are typical for C-H bonds on an aromatic ring. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch of an aromatic carboxylic acid is very intense and is a key diagnostic peak.[5][6] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak (multiple bands) | Aromatic rings exhibit several characteristic C=C stretching vibrations in this region. |

| C-F Stretch | 1100 - 1300 | Strong | The C-F bond will give rise to a strong absorption band in the fingerprint region. |

Experimental Protocol: FTIR Data Acquisition

The acquisition of a clean IR spectrum can be readily achieved using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid 4-(3-fluoro-benzyl)-benzoic acid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure. For 4-(3-fluoro-benzyl)-benzoic acid, we would expect to see a clear molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Mass Fragments for 4-(3-fluoro-benzyl)-benzoic acid.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 230 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 213 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[7] |

| 185 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical.[7] |

| 121 | [C₇H₄FO]⁺ | A fragment corresponding to the fluorobenzyl moiety. |

| 91 | [C₇H₇]⁺ | A tropylium ion, a common fragment in compounds containing a benzyl group. |

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common and effective method for analyzing small organic molecules like the one .

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for NMR, IR, and MS data acquisition are depicted below using the Graphviz DOT language.

Caption: Workflow for NMR Data Acquisition.

Caption: Workflow for FTIR Data Acquisition.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

The comprehensive spectroscopic characterization of 4-(3-fluoro-benzyl)-benzoic acid is achievable through the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction of the expected spectroscopic data, grounded in fundamental principles and comparisons with analogous structures. The outlined experimental protocols offer a robust framework for obtaining high-quality data. For researchers in drug development and related fields, a thorough understanding of these spectroscopic techniques is paramount for the confident and accurate elucidation of molecular structures, thereby accelerating the pace of scientific discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

-

PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylbenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2012, January). 4-[(E)-(4-Fluoro-benzyl-idene)amino]-benzoic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. 4-(3-Fluoro-Benzyl)-Benzoic Acid | 1258540-14-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(3-Fluoro-benzyl)-benzoic Acid: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(3-fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development. The strategic incorporation of a fluorine atom onto the benzyl moiety imparts unique physicochemical properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity. While not typically an active pharmaceutical ingredient itself, this compound serves as a critical structural intermediate in the synthesis of complex therapeutic agents. This document details its core physicochemical properties, provides a robust, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, and discusses its application as a foundational building block for advanced pharmaceutical targets.

Core Compound Identification and Properties

4-(3-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative where a benzoic acid ring is connected to a 3-fluorobenzyl group via a methylene bridge. This structure combines the versatile reactivity of a carboxylic acid with the advantageous pharmacological properties conferred by fluorination.

Molecular Formula: C₁₄H₁₁FO₂[1]

Molecular Weight: 230.23 g/mol [1]

CAS Number: 1258540-14-5[1]

The presence of the fluorine atom, a highly electronegative element, can significantly alter the electronic properties, lipophilicity, and metabolic profile of molecules into which this fragment is incorporated. This makes 4-(3-fluoro-benzyl)-benzoic acid a valuable precursor for creating drug candidates with potentially improved efficacy and pharmacokinetic profiles. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other conjugations essential for building more complex molecular architectures.

Physicochemical Data Summary

The following table summarizes key quantitative data for 4-(3-fluoro-benzyl)-benzoic acid. These properties are critical for experimental design, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

| CAS Number | 1258540-14-5 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Predicted XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(3-fluoro-benzyl)-benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials. The strategy involves the formation of a C(sp²)-C(sp³) bond between a boronic acid derivative of one aromatic ring and a halide on the benzylic position of the other.

The proposed and most logical pathway involves the coupling of 4-(methoxycarbonyl)phenylboronic acid with 1-(bromomethyl)-3-fluorobenzene (3-fluorobenzyl bromide) , followed by hydrolysis of the resulting methyl ester to yield the final carboxylic acid. This sequence protects the carboxylic acid functionality during the coupling reaction, preventing potential side reactions.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-(3-fluoro-benzyl)-benzoic acid.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system adapted from established Suzuki-Miyaura coupling methodologies for benzylic halides.[3] Researchers should perform optimization based on their specific laboratory conditions.

Part 1: Synthesis of Methyl 4-(3-fluorobenzyl)benzoate

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-(methoxycarbonyl)phenylboronic acid (1.0 eq), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A biphasic mixture such as Toluene/Water (e.g., 4:1 v/v) is commonly effective.

-

Substrate Addition: To the stirring mixture, add 3-fluorobenzyl bromide (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS). Reaction times typically range from 8 to 16 hours.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Purification can be achieved via column chromatography on silica gel.

Part 2: Hydrolysis to 4-(3-Fluoro-benzyl)-benzoic Acid

-

Saponification: Dissolve the purified methyl 4-(3-fluorobenzyl)benzoate from Part 1 in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide (NaOH, ~3.0 eq).

-

Reaction Execution: Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).

-

Workup and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is acidic (~pH 2).

-

Final Product Collection: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(3-fluoro-benzyl)-benzoic acid.

Application in Drug Discovery and Development

While direct biological activity data for 4-(3-fluoro-benzyl)-benzoic acid is not extensively published, its primary value lies in its role as a key synthetic intermediate. The diarylmethane scaffold is a common feature in pharmacologically active molecules, and the strategic placement of the fluorine atom and the carboxylic acid "handle" makes this compound a versatile starting point for library synthesis in drug discovery campaigns.

Role as a Pharmaceutical Building Block